molecular formula C10H7NO B127539 Quinoline-4-carbaldehyde CAS No. 4363-93-3

Quinoline-4-carbaldehyde

Cat. No.: B127539
CAS No.: 4363-93-3
M. Wt: 157.17 g/mol
InChI Key: MGCGJBXTNWUHQE-UHFFFAOYSA-N
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Description

Quinoline-4-carbaldehyde is an organic compound with the molecular formula C10H7NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its significant role in various chemical reactions and its applications in scientific research, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinoline-4-carbaldehyde can be synthesized through several methods. One common method involves the Vilsmeier-Haack reaction, where quinoline is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride. This reaction introduces a formyl group at the 4-position of the quinoline ring.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Quinoline-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to quinoline-4-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to quinoline-4-methanol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinoline-4-carboxylic acid.

    Reduction: Quinoline-4-methanol.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Quinoline-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: It is employed in the development of fluorescent probes for biological imaging and as a precursor for bioactive molecules.

    Medicine: this compound derivatives have shown potential as antimalarial, antimicrobial, and anticancer agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of quinoline-4-carbaldehyde and its derivatives often involves interaction with biological targets such as enzymes and receptors. For example, some derivatives inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

  • Quinoline-2-carbaldehyde
  • Quinoline-3-carbaldehyde
  • Quinoline-4-carboxylic acid

Comparison: Quinoline-4-carbaldehyde is unique due to its specific position of the formyl group on the quinoline ring, which influences its reactivity and the types of reactions it can undergo. Compared to quinoline-2-carbaldehyde and quinoline-3-carbaldehyde, this compound often exhibits different chemical behavior and biological activity due to the position of the formyl group.

Properties

IUPAC Name

quinoline-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c12-7-8-5-6-11-10-4-2-1-3-9(8)10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCGJBXTNWUHQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50195899
Record name Quinoline-4-carbaldehyde
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Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4363-93-3
Record name 4-Quinolinecarboxaldehyde
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Record name Quinoline-4-carbaldehyde
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Record name Cinchoninaldehyde
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Record name Quinoline-4-carbaldehyde
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Record name Quinoline-4-carbaldehyde
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Record name QUINOLINE-4-CARBALDEHYDE
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Synthesis routes and methods

Procedure details

6-Methylquinoline-2-carboxaldehyde and quinoline-4-carboxaldehyde were prepared from 2,6-dimethylquinoline and 4-methylquinoline respectively by selenium dioxide oxidation following essentially the same procedures as those described in Organic Reactions, vol 24, ch. 4. Quinoline-6-carboxaldehyde was similarly prepared from 6-methylquinoline following essentially the same procedure as that described in J. Gen. chem. USSR, 1944, 14, 330 (Chem. Abstr., 1945, 39, 40772)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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